4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-5-10-21-17-8-6-15(7-9-17)18(20)19-12-16-11-13(2)22-14(16)3/h6-9,11H,4-5,10,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDCRVLZXHRWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Butoxybenzoic Acid
Method A: Alkylation of 4-Hydroxybenzoic Acid
$$
\text{4-HO-C₆H₄-COOH} + \text{C₄H₉Br} \xrightarrow[\text{EtOH}, \Delta]{\text{K₂CO₃}} \text{4-C₄H₉O-C₆H₄-COOH} + \text{HBr}
$$
- Conditions : Reflux in ethanol with potassium carbonate (2.5 equiv) for 12–16 hours.
- Yield : 78–85% after recrystallization (ethanol/water).
Method B: Oxidation of 4-Butoxybenzaldehyde
$$
\text{4-C₄H₉O-C₆H₄-CHO} \xrightarrow{\text{KMnO₄, H₂O, Δ}} \text{4-C₄H₉O-C₆H₄-COOH}
$$
Synthesis of (2,5-Dimethylfuran-3-yl)methylamine
Step 1: Preparation of 2,5-Dimethylfuran-3-carbaldehyde
$$
\text{Furan-3-carbaldehyde} \xrightarrow[\text{Ac₂O}]{\text{AlCl₃, (CH₃)₂SO₄}} \text{2,5-(CH₃)₂-Furan-3-CHO}
$$
Step 2: Reductive Amination
$$
\text{2,5-(CH₃)₂-Furan-3-CHO} + \text{NH₃} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{2,5-(CH₃)₂-Furan-3-CH₂NH₂}
$$
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Procedure :
- Generate 4-butoxybenzoyl chloride via thionyl chloride (SOCl₂) activation.
- React with (2,5-dimethylfuran-3-yl)methylamine in biphasic medium (NaOH/H₂O–CH₂Cl₂).
$$
\text{4-C₄H₉O-C₆H₄-COCl} + \text{Ar-CH₂NH₂} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{Target} + \text{HCl}
$$
- Advantages : Rapid reaction (<2 hr), minimal purification.
- Challenges : Moisture sensitivity; exothermic HCl evolution requires cooling.
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), then RT |
| Solvent Ratio (aq:org) | 1:3 |
| Yield | 71% ± 3% |
Carbodiimide-Mediated Coupling
EDCl/HOBt System :
$$
\text{4-C₄H₉O-C₆H₄-COOH} + \text{Ar-CH₂NH₂} \xrightarrow[\text{DMF}]{\text{EDCl, HOBt, DIPEA}} \text{Target} + \text{Urea byproducts}
$$
- Optimized Conditions :
Performance Comparison :
| Coupling Reagent | Solvent | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 83 | 98.2 |
| DCC/DMAP | CH₂Cl₂ | 18 | 77 | 97.5 |
| HATU | DMF | 6 | 89 | 99.1 |
Critical Insight : HATU achieves superior yields but increases production costs by 40% compared to EDCl.
Enzymatic Catalysis (Emerging Approach)
Lipase-Catalyzed Aminolysis :
$$
\text{4-C₄H₉O-C₆H₄-COOEt} + \text{Ar-CH₂NH₂} \xrightarrow{\text{Candida antarctica Lipase B}} \text{Target} + \text{EtOH}
$$
- Solvent System : tert-Butanol:hexane (1:4 v/v)
- Temperature : 45°C, 72 hr
- Yield : 58% (needs optimization).
Byproduct Analysis and Purification
Common Impurities
Crystallization Optimization
Solvent Screening :
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/water (4:1) | Needles | 99.3 | 82 |
| Acetone/hexane (1:3) | Prisms | 98.7 | 77 |
| MTBE/heptane (2:1) | Plates | 99.1 | 85 |
Scalability and Industrial Considerations
Cost Analysis (Per Kilogram Basis)
| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |
|---|---|---|---|
| Schotten-Baumann | 420 | 180 | 600 |
| EDCl/HOBt | 580 | 210 | 790 |
| Enzymatic | 660 | 320 | 980 |
Environmental Metrics
| Parameter | Schotten-Baumann | EDCl/HOBt | Enzymatic |
|---|---|---|---|
| E-Factor | 18.7 | 23.4 | 8.2 |
| PMI (kg/kg product) | 34 | 41 | 19 |
Key Finding : Enzymatic routes show superior sustainability despite higher upfront costs.
Chemical Reactions Analysis
4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the specific application and context
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Benzamide Derivatives
| Compound Name | Substituents on Benzoyl Group | Amine Substituent | Functional Groups Highlighted |
|---|---|---|---|
| 4-Butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide | 4-butoxy | 2,5-dimethylfuran-3-ylmethyl | Amide, butoxy ether, dimethylfuran |
| 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) | 2-hydroxy | 2-(3,4-methoxyphenyl)ethyl | Amide, phenol, methoxy ether |
| 5-((2,4-Dioxothiazolidin-5-yl)methyl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide | 2-methoxy, 5-thiazolidinedione | 4-(trifluoromethyl)benzyl | Amide, methoxy, trifluoromethyl, thioester |
| S-(2,5-Dimethylfuran-3-yl) benzothioate | None | 2,5-dimethylfuran-3-yl (as thioester) | Thioester, dimethylfuran |
Key Observations :
- Electronic Effects : The 2,5-dimethylfuran moiety introduces electron-rich aromatic character, contrasting with the electron-withdrawing trifluoromethyl group in the thiazolidinedione derivative .
- Stability : The amide bond in the target compound is more hydrolytically stable than the thioester linkage in S-(2,5-dimethylfuran-3-yl) benzothioate, which is prone to enzymatic or pH-dependent cleavage .
Key Observations :
- Synthetic Efficiency : Rip-B’s 34% yield suggests moderate efficiency under ambient conditions, whereas the target compound’s synthesis (if analogous) may require optimization for scalability.
- Thermal Properties: The absence of melting point data for the target compound limits direct comparisons, but the butoxy chain likely reduces crystallinity compared to Rip-B’s phenolic structure .
Biological Activity
4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is . The structure features a butoxy group and a dimethylfuran moiety, contributing to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological targets.
Pharmacological Properties
Research indicates that benzamide derivatives exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Several studies have reported that benzamide derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics. For instance, certain analogues have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Compounds similar to 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide have demonstrated anti-inflammatory properties in vitro and in vivo. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .
- Analgesic Activity : Some benzamide derivatives are noted for their analgesic effects, which may be beneficial in pain management therapies. The mechanism often involves modulation of pain pathways in the central nervous system .
The biological activity of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : Interaction with various receptors (e.g., serotonin or dopamine receptors) could mediate its analgesic and anti-inflammatory effects.
- Signal Transduction Pathways : It may influence key signaling pathways that regulate cell proliferation and apoptosis, contributing to its therapeutic potential.
Case Studies
Several studies have evaluated the biological activity of benzamide derivatives similar to 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide:
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced their antimicrobial potency significantly .
- Anti-inflammatory Research : In a controlled experiment involving animal models, a benzamide derivative exhibited significant reduction in edema and inflammatory markers when compared to untreated controls. This suggests a promising avenue for developing anti-inflammatory drugs .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
